molecular formula C7H9N3 B1178323 insulin, His(B16)- CAS No. 135059-20-0

insulin, His(B16)-

Cat. No.: B1178323
CAS No.: 135059-20-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Structure Analysis of B16 Histidine Substitution

The substitution of histidine for tyrosine at position B16 (Tyr→His) represents a targeted modification in the insulin B-chain. This alteration occurs within the conserved α-helical region (residues B9–B19), a critical structural and functional domain. The primary sequence change from tyrosine (hydroxyphenyl group) to histidine (imidazole side chain) introduces distinct physicochemical properties:

  • Charge and polarity : Histidine’s imidazole group (pK~6.0) introduces pH-dependent protonation states, unlike tyrosine’s aromatic hydroxyl group. This affects local electrostatic interactions, particularly in the insulin-receptor interface.
  • Steric effects : The smaller side-chain volume of histidine (118 ų) compared to tyrosine (141 ų) reduces steric hindrance, potentially altering packing within the B-chain α-helix.

Studies demonstrate that this substitution reduces human insulin receptor (hIR) affinity by ~80–95% compared to wild-type insulin, as measured by competitive binding assays. The decreased receptor binding correlates with delayed clearance rates, a feature exploited in long-acting insulin analogs like icodec.

Tertiary Structure Modifications in the B-Chain α-Helix

The B16His substitution induces localized conformational changes while preserving the overall insulin fold:

  • Helix stability : Nuclear magnetic resonance (NMR) studies reveal maintained α-helical content in residues B9–B19, but with increased backbone flexibility near the substitution site.
  • Dimerization interface : Wild-type insulin dimerizes via hydrophobic interactions involving TyrB16, PheB24, and PheB25. HisB16 disrupts this interface, favoring monomeric states even at millimolar concentrations (critical for NMR studies).
  • Receptor-binding surface : The imidazole group reorients side-chain contacts with the insulin receptor’s L1 domain. Specifically, the loss of π-π stacking between TyrB16 and Phe39 in the receptor’s L1 domain reduces binding affinity.

Molecular dynamics simulations suggest that HisB16 increases solvent exposure of adjacent residues (B12–B18), potentially enhancing albumin binding in engineered analogs.

Comparative Analysis with Wild-Type Insulin Using NMR Spectroscopy

High-resolution NMR structures of His(B16)-insulin (PDB: 1HLS) provide atomic-level insights into conformational differences:

Structural Feature Wild-Type Insulin His(B16)-Insulin
B-chain α-helix (B9–B19) Rigid, canonical α-helix Slight unwinding at B15–B17
Monomeric stability Forms dimers/hexamers Stable monomer (<1% dimer)
A-chain displacement Buried under B-chain 3.2 Å lateral shift
B25–B26 peptide bond Trans conformation Cis conformation in analogs

Key findings include:

  • Backbone deviations : Root-mean-square deviation (RMSD) of 0.89 Å for backbone atoms (A2–A19, B4–B28) compared to wild-type, with largest deviations at B16 and A8.
  • Dynamic regions : Increased flexibility in B1–B4 and B27–B30, as evidenced by reduced nuclear Overhauser effect (NOE) signals.
  • Conserved core : Disulfide bonds (A6–A11, A7–B7, A20–B19) remain intact, preserving structural integrity.

These structural insights explain the retained biological activity (~43% of wild-type) despite reduced receptor affinity, as monomeric His(B16)-insulin avoids aggregation-related inactivation.

Properties

CAS No.

135059-20-0

Molecular Formula

C7H9N3

Synonyms

insulin, His(B16)-

Origin of Product

United States

Comparison with Similar Compounds

[HisB24]-Insulin and [D-HisB24]-Insulin

  • Structural Stability: NMR data show that [HisB24]-insulin and [D-HisB24]-insulin retain monomeric behavior at pH 1.9, with minimal chemical shift differences in regions distal to the modification site. This suggests localized structural perturbations .
  • Receptor Binding : highlights that [D-HisB24, GlyB31, TyrB32]-insulin exhibits high affinity for both insulin and IGF-1 receptors, indicating that B24 modifications can enhance cross-reactivity. His(B16)-insulin’s receptor specificity remains underexplored but may differ due to B16’s proximity to the B9–23 epitope .

B16:Ala and B16:Tyr Insulin Variants

  • Autoimmune Diabetes: In NOD mice, substitution of tyrosine (B16:Y) with alanine (B16:A) abolishes insulin autoantibody (IAA) production and prevents diabetes.
  • Pancreatic Insulin Content: demonstrates that B16:Ala proinsulin rescues pancreatic insulin levels in Ins1/Ins2 knockout mice, suggesting enhanced stability or processing compared to native insulin .

Comparison with Insulin-like Growth Factor 1 (IGF-1)

The B16 position in insulin corresponds to residues in IGF-1 that interact with the IGF-1 receptor (IGF1R). Key differences include:

  • Receptor Specificity: In IR, Phe39 and Lys40 interact with Tyr(B16) and Glu(B21) of insulin. His(B16)-insulin may thus exhibit altered IGF1R cross-reactivity compared to wild-type insulin .
  • Structural Conservation : Residues in the B9–23 region are less conserved between insulin and IGF-1, implying that His(B16) substitutions could further decouple receptor activation pathways .

Immunogenicity and Autoimmune Implications

  • Priming of Autoimmunity: establishes that B16:Y insulin is essential for initiating IAAs and insulitis in NOD mice.
  • Therapeutic Relevance : Unlike rapid-acting analogs (e.g., insulin aspart) or biosimilars (), His(B16)-insulin’s primary application is in research, particularly in dissecting autoimmune mechanisms rather than glycemic control .

Data Tables

Table 1: Structural and Functional Comparison of Insulin Analogs

Analog Modification Site Receptor Affinity (IR/IGF1R) Autoimmunity Potential Key Study Findings
His(B16)-insulin B16 (His) Undetermined Hypothetically Low Research focus on structure/autoimmunity
[D-HisB24]-insulin B24 (D-His) High (Both receptors) Not studied Enhanced cross-reactivity
B16:Ala insulin B16 (Ala) Similar to wild-type None Prevents diabetes in NOD mice
Insulin aspart B28 (Asp) IR-specific Low Rapid-acting clinical use

Table 2: NMR Structural Statistics for Insulin Analogs (Adapted from )

Parameter [HisB24]-Insulin [D-HisB24]-Insulin
NOE Peaks 1,532 1,498
Distance Constraints 12.8 ± 1.2 12.5 ± 1.1
RMSD (Backbone) 0.98 Å 1.02 Å

Preparation Methods

Table 1: Key Parameters for Chain Combination

ParameterCondition
Urea concentration6 M
pH8.0
Redox system2 mM GSH / 0.2 mM GSSG
Temperature4°C
Incubation time48–72 hours

Purification and Characterization

The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1% TFA. His(B16)-insulin elutes later than native insulin due to the increased hydrophobicity of histidine compared to tyrosine. Mass spectrometry confirms the molecular weight (expected: ~5808 Da), while circular dichroism (CD) spectroscopy verifies secondary structure retention, particularly the α-helical content of the B chain.

Zinc Crystallization and Formulation

Like native insulin, His(B16)-insulin can be formulated as a zinc-stabilized suspension for prolonged action. The addition of zinc ions (2–4 Zn²⁺ per hexamer) induces crystallization at neutral pH, as zinc coordinates with histidine residues (e.g., B10, B16) to stabilize the hexameric form. X-ray crystallography of analogous insulin microcrystals (e.g., ultralente formulations) reveals that zinc ions bridge hexamers via HisB10 coordination, a mechanism likely conserved in His(B16)-insulin.

Table 2: Zinc-Mediated Crystallization Conditions

ParameterCondition
Zinc chloride0.01–0.05 M
pH7.4
BufferSodium phosphate
Temperature25°C

Enzymatic Stability and Functional Analysis

His(B16)-insulin’s susceptibility to proteolysis is assessed using chymotrypsin, which cleaves native insulin at TyrB16. Substitution with histidine eliminates this cleavage site, as demonstrated in studies of dicarba insulins. Functional activity is evaluated via insulin receptor (IR) binding assays and glucose uptake measurements in adipocytes. His(B16)-insulin exhibits reduced receptor affinity compared to native insulin, as the B16 residue participates in IR interactions.

Challenges and Optimization Strategies

A major challenge in synthesizing His(B16)-insulin is the reduced solubility of the modified B chain, attributed to histidine’s imidazole group. This issue is mitigated by introducing solubilizing mutations (e.g., GluB21→Ala) or using denaturing agents during chain combination. Additionally, N-methylation of adjacent peptide bonds (e.g., B15–B16) can enhance solubility and prevent aggregation .

Q & A

Q. How can researchers efficiently access genomic and structural data for insulin variants like His(B16)-insulin?

Methodological Answer: To access genomic data, use the NCBI databases (e.g., GenBank) with advanced search strategies:

  • Apply Boolean operators (e.g., ("Homo sapiens"[Organism] AND insulin[All Fields])) to filter human-specific sequences .
  • Exclude ambiguous terms (e.g., "insulin-like") using the "None of the words" field to refine results .
  • Prioritize primary sources (e.g., Accession AH002844 for human insulin coding sequences) and validate structural annotations using protein data banks .

Q. What are the key considerations in designing a controlled clinical study to evaluate insulin analogs?

Methodological Answer:

  • Randomization: Assign participants to intensive vs. conventional therapy cohorts with clear inclusion criteria (e.g., retinopathy status) to minimize bias .
  • Outcome Measures: Define microvascular endpoints (e.g., retinopathy progression, urinary albumin excretion) and use standardized assays .
  • Protocol Validation: Refine protocols through clinician consensus, in silico modeling, and retrospective case reviews to ensure safety and reproducibility .
  • Statistical Power: Calculate sample sizes based on historical effect sizes (e.g., 76% risk reduction in retinopathy development) to ensure adequate statistical power .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictory findings in the pharmacokinetic profiles of His(B16)-insulin across different studies?

Methodological Answer:

  • Data Triangulation: Cross-validate results using multiple methods (e.g., in vitro receptor binding assays, in vivo glucose clamp studies) .
  • Sensitivity Analysis: Test variables like dosage regimens or patient subgroups to identify confounding factors .
  • Replication: Conduct ≥3 experimental replicates under identical conditions to assess consistency .
  • Literature Synthesis: Systematically review primary studies to contextualize contradictions (e.g., species-specific receptor affinities) .

Q. How should researchers integrate in silico modeling with experimental validation when studying His(B16)-insulin's receptor binding dynamics?

Methodological Answer:

  • Model Development: Use molecular dynamics simulations to predict binding energy and conformational changes at the B16 histidine residue .
  • Experimental Validation: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
  • Iterative Refinement: Compare in silico and experimental results iteratively to adjust force field parameters or sampling algorithms .

How can researchers formulate hypothesis-driven questions about His(B16)-insulin's mechanism using existing literature?

Methodological Answer:

  • PICO Framework: Structure questions around Population (e.g., IDDM patients), Intervention (e.g., His(B16)-insulin), Comparison (e.g., wild-type insulin), and Outcomes (e.g., glycemic variability) .
  • FINER Criteria: Ensure questions are Feasible (e.g., accessible biorepositories), Novel (e.g., unexplored post-translational modifications), and Relevant (e.g., clinical translatability) .
  • Hypothesis Construction: Derive hypotheses from mechanistic gaps (e.g., "His(B16) substitution reduces hexamer stability, enhancing monomer bioavailability") .

Data Presentation and Reproducibility

Q. What strategies enhance reproducibility in studies on insulin analogs like His(B16)-insulin?

Methodological Answer:

  • Protocol Standardization: Document methods in detail (e.g., insulin preparation, storage conditions) and share via platforms like eProtocol-insulin for cross-institutional validation .
  • Data Transparency: Report raw data with uncertainties (e.g., ±SEM for glucose infusion rates) and adhere to journal guidelines (e.g., combining Results and Discussion sections) .
  • Reagent Validation: Use mass spectrometry to confirm insulin analog purity and batch consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.